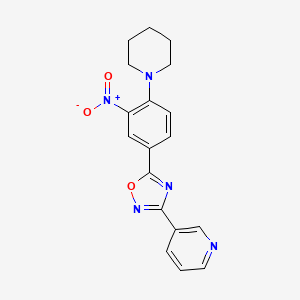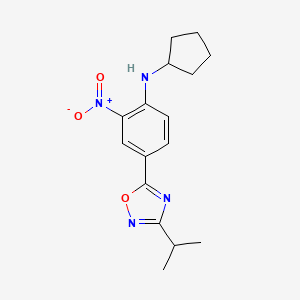
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as CPI-455, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitroaniline family of compounds, which are known for their diverse range of biological activities. CPI-455 has been found to have a number of interesting properties, including its ability to modulate protein-protein interactions and its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves its ability to bind to specific proteins and modulate their interactions. As mentioned earlier, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline binds to MDMX and disrupts its interaction with p53. This disruption leads to the activation of p53 and the induction of apoptosis in cancer cells. Additionally, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can alter the expression of genes that are involved in various biological processes.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have a number of biochemical and physiological effects. In addition to its ability to modulate protein-protein interactions, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline for lab experiments is its specificity for certain proteins. Because it binds to specific proteins, it can be used to study the role of those proteins in various biological processes. Additionally, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have good pharmacokinetic properties, meaning that it is able to reach its target tissues and exert its effects. However, one limitation of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is that it is a relatively new compound, and its long-term effects are not yet fully understood.
将来の方向性
There are a number of future directions for research on N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One area of interest is the development of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline as a therapeutic agent for cancer. Because of its ability to disrupt the interaction between MDMX and p53, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has the potential to be a powerful cancer treatment. Additionally, research on the neuroprotective effects of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline may lead to its development as a treatment for neurodegenerative diseases. Finally, further studies on the biochemical and physiological effects of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline may uncover new applications for this compound in the treatment of a variety of diseases.
合成法
The synthesis of N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves several steps, beginning with the reaction between cyclopentylamine and 2-nitroaniline to form N-cyclopentyl-2-nitroaniline. This intermediate is then reacted with isopropyl chloroformate and sodium azide to form the oxadiazole ring. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
科学的研究の応用
N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied extensively for its potential applications in scientific research. One of the most interesting properties of this compound is its ability to modulate protein-protein interactions. It has been shown to bind to a specific protein called MDMX, which is known to play a role in the development of cancer. By binding to MDMX, N-cyclopentyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can disrupt the interaction between MDMX and another protein called p53, which is a tumor suppressor. This disruption can lead to the activation of p53 and the induction of apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-cyclopentyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10(2)15-18-16(23-19-15)11-7-8-13(14(9-11)20(21)22)17-12-5-3-4-6-12/h7-10,12,17H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMJBAHUZVABIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


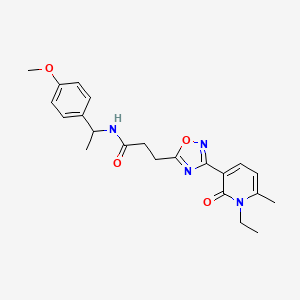



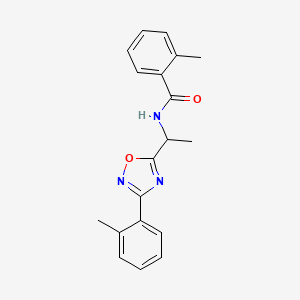

![2-methyl-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686576.png)

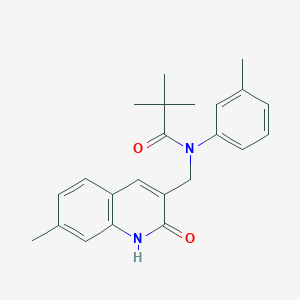

![N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686606.png)

